7-Bromo-4-hydroxy-2-propylquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry in Organic Synthesis and Medicinal Chemistry
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org This nitrogen-containing heterocyclic aromatic compound, with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.org Its discovery paved the way for extensive research into its synthesis and properties.
Several classical methods for synthesizing the quinoline scaffold were developed and are still widely used, including the Skraup, Combes, Friedländer, and Doebner-von Miller reactions. nih.govrsc.orgyoutube.com These synthetic routes allowed for the creation of a wide array of substituted quinolines, which became crucial intermediates in the production of dyes and, more importantly, pharmaceuticals. wikipedia.orgrsc.org
The evolution of quinoline chemistry took a significant turn with the discovery of the potent biological activities of its derivatives. The use of quinine, a naturally occurring quinoline alkaloid, as an antimalarial agent was a pivotal moment. nih.govwikipedia.org This led to the synthesis of other quinoline-based antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov The field further expanded with the development of quinolone antibiotics, starting with nalidixic acid in the 1960s. nih.govresearchgate.net Subsequent structural modifications, notably the introduction of a fluorine atom at the C-6 position, led to the highly successful class of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which exhibit a broad spectrum of antibacterial activity. nih.govmdpi.comresearchgate.net This historical progression underscores the transition of quinoline from a basic chemical curiosity to a cornerstone of medicinal chemistry. ijpsr.com
Overview of the Privileged Quinolone Scaffold in Pharmacologically Active Molecules
The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that can provide ligands for diverse biological targets through targeted modifications. scielo.brnih.gov The quinoline and quinolone nuclei are widely recognized as privileged scaffolds due to their presence in a multitude of pharmacologically active compounds. scielo.brresearchgate.netorientjchem.org This versatility stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its biological and physicochemical properties. nih.gov
The quinolone framework is a key component in drugs with a wide range of therapeutic applications, including:
Antimicrobial agents: As seen in fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net
Anticancer agents: Compounds like camptothecin (B557342) and its derivatives are topoisomerase inhibitors used in cancer chemotherapy. nih.govscielo.br
Antimalarial drugs: Chloroquine and amodiaquine (B18356) feature the quinoline ring system. wikipedia.orgscielo.br
Antiviral agents: Certain quinoline derivatives have shown activity against viruses like HIV. nih.govnih.govtubitak.gov.tr
Anti-inflammatory and analgesic agents: The scaffold is present in molecules with these activities. ijpsr.comorientjchem.org
The ability of the quinoline ring to serve as a versatile template for drug design makes it an attractive starting point for the development of new therapeutic agents for a wide array of diseases. orientjchem.orgnih.gov
Rationale for In-depth Academic Investigation of 7-Bromo-4-hydroxy-2-propylquinoline and Related Structural Motifs
The specific academic focus on this compound is driven by the principles of rational drug design and the desire to explore new chemical space within the privileged quinolone family. The rationale for its investigation can be broken down by analyzing its structural components:
4-hydroxy-2-alkylquinoline (HAQ) core: The 4-hydroxyquinoline (B1666331) moiety is a key structural feature. This core is known to be involved in biological activities, including antibiotic resistance mechanisms. wikipedia.org The tautomeric 4-quinolone form is essential for the activity of many quinolone antibiotics. mdpi.com
2-propyl group: Alkyl substitutions at the 2-position of the quinoline ring are a common strategy to modulate lipophilicity and steric interactions with biological targets. The propyl group can influence how the molecule fits into a receptor's binding pocket, potentially affecting its potency and selectivity.
7-Bromo substituent: The introduction of a halogen atom, such as bromine, at the 7-position is a well-established tactic in medicinal chemistry. Halogens can alter a molecule's electronic properties, metabolic stability, and binding affinity through halogen bonding. In the context of fluoroquinolones, substituents at the C-7 position are crucial for antibacterial potency and spectrum. nih.gov
The combination of these specific structural motifs in this compound makes it a compound of interest for screening against various biological targets. Its synthesis and characterization provide valuable data for structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence biological activity. nih.gov While detailed research dedicated solely to this exact compound is not widely published, its structure represents a logical step in the systematic exploration of substituted quinolones to discover new lead compounds. mdpi.com
Interdisciplinary Research Landscape and Key Academic Objectives
The study of quinoline derivatives like this compound exists within a highly interdisciplinary research landscape. It brings together experts from various fields:
Organic and Synthetic Chemistry: Researchers focus on developing novel, efficient, and environmentally friendly ("green") methods for synthesizing the quinoline scaffold and its derivatives. rsc.orgresearchgate.net
Medicinal Chemistry: This field drives the design and synthesis of new quinoline-based molecules with therapeutic potential, aiming to improve efficacy, reduce side effects, and overcome drug resistance. orientjchem.orgnih.gov
Pharmacology and Biology: Scientists in these areas evaluate the biological activity of new compounds through in vitro and in vivo screening to determine their therapeutic effects and mechanisms of action. nih.gov
Computational Chemistry: Molecular docking and other computational tools are used to predict how quinoline derivatives will interact with biological targets, aiding in rational drug design and the interpretation of SAR data. orientjchem.orgnih.gov
The key academic objectives in this field include the discovery of novel drugs for a wide range of conditions, including infectious diseases, cancer, and neurodegenerative disorders. ijpsr.comchim.it The investigation of specific, strategically substituted compounds like this compound is a fundamental part of this broader effort, contributing to the vast library of knowledge on this important class of heterocyclic compounds and paving the way for future therapeutic breakthroughs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070879-97-8 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
7-bromo-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
BBRHDLKKINDCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 7 Bromo 4 Hydroxy 2 Propylquinoline and Analogous Structures
Classical Approaches for Quinoline (B57606) Ring Formation and Their Adaptation
Numerous methods for quinoline synthesis have been developed since the 19th century, many of which utilize anilines as key starting materials. jptcp.com The choice of a specific method often depends on the desired substitution pattern.
The Friedländer synthesis is a fundamental reaction that forms quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com To adapt this method for the synthesis of a 4-hydroxyquinoline (B1666331) derivative, a 2-aminoaryl aldehyde or ketone would react with a β-ketoester. Following the initial condensation, an intramolecular cyclization and dehydration would lead to the quinoline ring. organic-chemistry.org
For the specific synthesis of the 2-propyl-4-hydroxyquinoline core, a potential Friedländer approach would involve the reaction of a 2-aminobenzaldehyde (B1207257) with ethyl 3-oxohexanoate. The reaction proceeds through an initial condensation followed by a cyclization step. organic-chemistry.orgjk-sci.com Various catalysts, including acids like p-toluenesulfonic acid or Lewis acids such as neodymium(III) nitrate, have been employed to improve the efficiency and reaction times of the Friedländer synthesis. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst Type | Product Type |
| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline |
| 2-Aminobenzaldehyde | Ethyl 3-oxohexanoate | Acid/Lewis Acid | 2-Propyl-4-hydroxyquinoline-3-carboxylate |
The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (also known as 4-quinolones). jptcp.comwikipedia.org The process involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction conditions are critical for determining the final product. Typically, lower temperatures favor the formation of a β-aminoacrylate intermediate which, upon heating to high temperatures (often around 250 °C) in a high-boiling solvent like mineral oil or 1,2,4-trichlorobenzene, cyclizes to yield the 4-hydroxyquinoline. wikipedia.orgnih.gov
In contrast, the Knorr quinoline synthesis, a variation of this reaction, occurs when the aniline reacts with the β-ketoester at higher initial temperatures, leading to the formation of a β-ketoanilide intermediate. wikipedia.org This intermediate then cyclizes under acidic conditions to form a 2-hydroxyquinoline (B72897). wikipedia.org Therefore, to obtain the desired 4-hydroxy substitution pattern for the precursor to 7-Bromo-4-hydroxy-2-propylquinoline, the Conrad-Limpach conditions are required. wikipedia.orgquimicaorganica.org
To synthesize the 2-propyl-4-hydroxyquinoline intermediate, an appropriately substituted aniline (such as 3-bromoaniline (B18343), which would incorporate the bromine at the C-7 position from the start) would be reacted with an ethyl ester of 3-oxohexanoic acid.
Table Comparing Conrad-Limpach and Knorr Syntheses
| Synthesis | Key Intermediate | Reaction Conditions | Final Product |
|---|---|---|---|
| Conrad-Limpach | β-Aminoacrylate | Low temp. condensation, high temp. cyclization | 4-Hydroxyquinoline wikipedia.org |
The Skraup synthesis is one of the oldest methods for producing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgchemistry-online.com A related method, the Doebner-Von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgnih.gov
While highly effective for synthesizing quinolines, both the Skraup and Doebner-Von Miller reactions are generally not the preferred methods for producing 4-hydroxyquinolines. chemistry-online.comwikipedia.org The harsh acidic conditions and the nature of the reactants typically lead to quinolines without hydroxyl groups at the C-4 position. The Doebner-Von Miller reaction, for instance, is a common route to 2- and/or 4-substituted quinolines, but not typically those with a 4-hydroxy substituent. nih.gov These methods are more relevant for preparing quinolines with different functionalization patterns than that required for the target molecule.
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The base hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline-4-carboxylic acid. wikipedia.org
To apply this to the synthesis of a precursor for this compound, one could start with a 5-bromoisatin (B120047). Reacting 5-bromoisatin with methyl propyl ketone in a basic medium would theoretically yield 7-bromo-2-propylquinoline-4-carboxylic acid. A subsequent decarboxylation and hydroxylation step would be necessary, making this a less direct route to the final target compared to the Conrad-Limpach synthesis. However, a patent describes a similar Pfitzinger-type reaction between 6-bromoisatin (B21408) and pyruvic acid to yield 7-bromoquinoline-2,4-dicarboxylic acid, which is then selectively decarboxylated at the 2-position. google.com This highlights the utility of the Pfitzinger reaction in building highly functionalized quinoline systems. jocpr.comresearchgate.net
Regioselective Bromination Techniques for Quinoline Cores
Once the 4-hydroxy-2-propylquinoline (B2629642) core is synthesized, the final step is the introduction of a bromine atom at the C-7 position. The electronic nature of the quinoline ring, influenced by the activating hydroxyl group at C-4 and the deactivating nitrogen atom, directs electrophilic substitution.
The direct bromination of the quinoline ring must be controlled to achieve regioselectivity at the C-7 position. The presence of the 8-amino group in quinoline derivatives has been shown to direct halogenation to the C-5 and C-7 positions. researchgate.netresearchgate.net In the case of 4-hydroxyquinolines, the directing effects can be complex.
For an 8-unsubstituted quinoline, direct halogenation can be challenging. However, methods have been developed for the regioselective halogenation of quinolines. For instance, using N-halosuccinimides (like NBS for bromination) can provide a source of the halogen. rsc.org Other protocols use copper catalysts in conjunction with sodium halides to achieve halogenation at the C5 and C7 positions. researchgate.net A metal-free approach using trihaloisocyanuric acid as the halogen source has also been reported for the C5-halogenation of 8-substituted quinolines. rsc.org
A plausible strategy for the synthesis of this compound would be to first synthesize 4-hydroxy-2-propylquinoline via a method like the Conrad-Limpach synthesis. The subsequent bromination would then be carried out using a reagent like N-bromosuccinimide (NBS) or another bromine source under conditions optimized to favor substitution at the C-7 position. An alternative, and perhaps more controlled, approach is to start with a pre-functionalized aniline, such as 3-bromoaniline, in a Conrad-Limpach or related synthesis, which would directly install the bromine at the correct position from the outset. patsnap.comchemicalbook.com
Indirect Approaches for Bromine Introduction via Precursors
Direct bromination of the quinoline core can sometimes lead to a mixture of products or require harsh reaction conditions. Therefore, indirect methods for introducing a bromine atom at the C-7 position often proceed through the use of a pre-functionalized aniline or a related precursor, which is then cyclized to form the desired quinoline.
One common strategy involves the use of a bromo-substituted aniline as a starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. For instance, 3-bromoaniline can be reacted with glycerol in the presence of an oxidizing agent and sulfuric acid to yield a mixture of 5-bromoquinoline (B189535) and 7-bromoquinoline. chemicalbook.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the aniline ring.
Another approach involves the Sandmeyer reaction, where an amino group at the 7-position of a pre-formed quinoline ring is converted to a bromine substituent. This method, however, can be challenging due to the potential for side reactions and the need for careful control of the diazotization and substitution steps. google.com
A patent describes the synthesis of 7-bromoquinoline-2,4-carboxylic acid from 6-bromoisatin and pyruvic acid. google.com This intermediate can then be selectively decarboxylated to furnish 7-bromoquinoline-4-carboxylic acid, which provides a handle for further functionalization. google.com
Introduction of the 4-Hydroxyl Functionality and 2-Propyl Side Chain
The installation of the 4-hydroxyl group and the 2-propyl side chain can be achieved through various synthetic routes, often involving cyclization reactions that build the quinoline core with the desired functionalities already in place or in a form that can be easily converted.
Synthetic Routes to 4-Hydroxyquinoline Derivatives
The Conrad-Limpach and the Gould-Jacobs reactions are two of the most fundamental and versatile methods for the synthesis of 4-hydroxyquinolines. nih.govthieme-connect.com The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The Gould-Jacobs reaction utilizes an aniline and an ethoxymethylenemalonic ester, which cyclizes upon heating to give a 4-hydroxyquinoline-3-carboxylic acid ester. thieme-connect.com This ester group can then be removed if desired.
A modified Conrad-Limpach reaction using methanol (B129727) or ethanol (B145695) as a solvent for the initial condensation of aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate has been reported. nih.gov The subsequent ring closure is achieved at high temperatures in a solvent like 1,2-dichlorobenzene. nih.gov
Dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds using a palladium catalyst is another method to obtain 4-hydroxyquinolines. google.com
Strategies for Alkyl Group Installation at C-2
The introduction of an alkyl group at the C-2 position of the quinoline ring can be accomplished through several strategies. One common method involves using a starting material that already contains the desired alkyl chain. For example, in a Doebner-von Miller-type reaction, an α,β-unsaturated aldehyde or ketone can be reacted with an aniline to install a substituent at the C-2 position. For a 2-propyl group, an appropriate unsaturated carbonyl compound would be required.
Alternatively, a 2-methylquinoline (B7769805) derivative can be synthesized and then alkylated at the methyl group. The synthesis of 2-methyl-8-quinoline carboxylic acid has been achieved through an improved Doebner–Miller reaction using anthranilic acid and crotonaldehyde (B89634) in a two-phase system. researchgate.net The methyl group of this compound can then be further alkylated to introduce a propyl chain. researchgate.net
Modern Catalytic Approaches in Quinoline Functionalization
Recent advances in organic synthesis have led to the development of powerful catalytic methods for the functionalization of quinolines, including transition metal-catalyzed cyclizations and C-H activation strategies. nih.govrsc.orgresearchgate.net These methods offer improved efficiency, regioselectivity, and functional group tolerance compared to traditional synthetic routes. ias.ac.in
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been extensively used to construct the quinoline scaffold. researchgate.netias.ac.in These reactions often proceed through a sequence of C-C and C-N bond-forming events, enabling the synthesis of highly substituted quinolines from simple and readily available starting materials. ias.ac.in
For instance, copper-catalyzed one-pot syntheses of substituted quinolines from anilines and aldehydes have been reported, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Palladium-catalyzed carbonylative coupling of o-iodoanilines with terminal arylacetylenes also provides a route to 4-quinolones. acs.org
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the quinoline ring system, avoiding the need for pre-functionalized substrates. nih.govacs.orgconferenceproceedings.international This approach allows for the introduction of various functional groups at specific positions, including C-2, C-8, and others. acs.orgconferenceproceedings.internationalnih.gov
The use of directing groups can control the site of C-H activation. For example, the carbonyl group in 4-quinolones can direct the C5-alkynylation. ibs.re.kr By installing a different directing group on the quinoline nitrogen, the selectivity can be switched to the C-2 position. ibs.re.kr Rhodium and Ruthenium catalysts have proven effective for site-selective C-H alkynylation of quinolones. ibs.re.kr Furthermore, C-H functionalization of quinoline N-oxides is a common strategy, as the N-oxide can act as a directing group and can be easily removed in a subsequent step. nih.gov
Metal-free C-H functionalization methods are also gaining prominence as more environmentally friendly alternatives. acs.orgnih.govfrontiersin.org
Stereochemical Control and Regioselectivity in Multi-Substituted Quinoline Syntheses
The precise placement of substituents on the quinoline core is a critical aspect of its synthesis, directly influencing the properties of the final molecule. Regioselectivity, the control of the position of chemical bond formation, is a key challenge in the synthesis of asymmetrically substituted quinolines like this compound.
A plausible and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr synthesis . wikipedia.orgjptcp.comquimicaorganica.org This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, this would likely involve the reaction of 3-bromoaniline with a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate.
The regioselectivity of the initial condensation is dependent on the reaction conditions, particularly the temperature. At lower temperatures, the reaction is under kinetic control, and the aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline. quimicaorganica.orgyoutube.com Conversely, at higher temperatures, the reaction is under thermodynamic control, and the thermodynamically more stable anilide is formed through the attack on the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline isomer. wikipedia.orgyoutube.com
The cyclization step is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group. The regioselectivity of this step is governed by the directing effects of the substituents on the aniline ring. In the case of 3-bromoaniline, the bromine atom is an ortho-, para-director. Cyclization can occur either ortho or para to the amino group. Steric hindrance can play a significant role in directing the cyclization to the less hindered position.
Another relevant synthetic approach is the Combes quinoline synthesis , which produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.com The use of an unsymmetrical β-diketone introduces further regioselectivity challenges. The initial condensation to form the enamine intermediate and the subsequent acid-catalyzed cyclization are the key steps where regiochemistry is determined. wikipedia.org Studies have shown that both steric and electronic effects of the substituents on the aniline and the diketone influence the final product ratio. wikipedia.org For instance, bulkier substituents on the diketone can sterically hinder the approach of the aniline, directing the cyclization pathway. wikipedia.org
While this compound does not possess a stereocenter, the principles of stereochemical control are crucial in the synthesis of many naturally occurring quinoline alkaloids that do. rsc.orgzenodo.org Asymmetric synthesis of these compounds often relies on strategies such as the use of chiral auxiliaries, chiral catalysts for key bond-forming reactions, or the stereoselective reduction of prochiral intermediates. acs.org For example, in the synthesis of isoquinoline (B145761) alkaloids, the Bischler-Napieralski cyclization followed by the asymmetric reduction of the resulting 3,4-dihydroisoquinoline (B110456) is a common strategy to introduce a stereocenter. acs.org Similarly, stereoselective vinylogous Mukaiyama-Mannich reactions have been employed to establish key stereocenters in the synthesis of decahydroquinoline (B1201275) alkaloids. acs.org These methodologies underscore the importance of controlling the three-dimensional arrangement of atoms in the synthesis of complex quinoline-based molecules.
Table 1: Factors Influencing Regioselectivity in Quinoline Synthesis
| Synthetic Method | Key Reactants | Controlling Factors | Predominant Isomer |
| Conrad-Limpach | Aniline, β-Ketoester | Low Temperature (Kinetic Control) | 4-Hydroxyquinoline |
| Knorr (variant) | Aniline, β-Ketoester | High Temperature (Thermodynamic Control) | 2-Hydroxyquinoline |
| Combes | Aniline, Unsymmetrical β-Diketone | Steric hindrance of substituents, Electronic effects of substituents | Varies based on substituents |
| Electrophilic Cyclization | Substituted Aniline | Directing effect of aniline substituents (e.g., ortho-, para-directing) | Varies based on directing group |
Elucidation of Reaction Mechanisms and Kinetics of Synthetic Transformations
Understanding the reaction mechanisms and kinetics of the synthetic transformations leading to substituted quinolines is fundamental for optimizing reaction conditions and controlling product distribution.
The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate. wikipedia.org This is followed by dehydration to yield a Schiff base, which exists in equilibrium with its enamine tautomer. wikipedia.org The rate-determining step is the subsequent thermal, acid-catalyzed intramolecular cyclization (annulation). wikipedia.org This step involves the electrophilic attack of the protonated carbonyl group on the electron-rich aniline ring. Finally, elimination of an alcohol and tautomerization lead to the formation of the 4-hydroxyquinoline product. wikipedia.org The kinetics of this reaction are highly dependent on temperature, with the formation of the 4-hydroxyquinoline being favored under kinetic control at lower temperatures. youtube.com
The Combes quinoline synthesis also proceeds through a multi-step mechanism. wikipedia.orgwikiwand.com It commences with the acid-catalyzed condensation of an aniline with a β-diketone to form an enamine intermediate. wikiwand.com The subsequent and often rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine cyclizes onto the aniline ring. wikipedia.org This is followed by a dehydration step to afford the aromatic quinoline ring system. Kinetic studies of modified Combes reactions have highlighted the influence of substituents on the reaction rate, with steric effects playing a significant role in the rate-determining annulation step. wikipedia.org
The choice of catalyst and solvent can also significantly impact the reaction kinetics. For instance, the use of an inert, high-boiling solvent like mineral oil in the Conrad-Limpach synthesis has been shown to dramatically improve yields by facilitating the high temperatures required for cyclization while minimizing side reactions. wikipedia.org
Table 2: Mechanistic Steps in the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
| Step | Description | Intermediate(s) |
| 1 | Nucleophilic attack of the aniline on the ketone carbonyl of the β-ketoester. | Tetrahedral intermediate |
| 2 | Dehydration to form a Schiff base. | Schiff base |
| 3 | Tautomerization of the Schiff base to the more stable enamine. | Enamine (β-aminoacrylate) |
| 4 | Acid-catalyzed intramolecular cyclization (annulation) - Rate-determining step. | Protonated cyclic intermediate |
| 5 | Elimination of an alcohol molecule to form the quinolone. | 4-Quinolone |
| 6 | Tautomerization to the aromatic 4-hydroxyquinoline. | 4-Hydroxyquinoline |
Chemical Reactivity and Derivatization Strategies for 7 Bromo 4 Hydroxy 2 Propylquinoline
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Scaffold
The reactivity of the 7-Bromo-4-hydroxy-2-propylquinoline core is governed by the electronic properties of its substituents. The 4-hydroxy group is a powerful electron-donating group, which, along with the electron-donating alkyl group at C-2, activates the heterocyclic ring system towards electrophilic substitution. Conversely, the electron-withdrawing bromine atom at C-7 has a deactivating effect.
The 4-hydroxyquinoline (B1666331) system exists in tautomeric equilibrium with its 4-quinolone form. nih.gov This equilibrium influences its reactivity. Electrophilic attack can occur at various positions, with the C-3 position being particularly susceptible due to activation from the adjacent hydroxyl/oxo group. Studies on analogous 4-hydroxyquinolines have shown that this position readily participates in reactions such as Knoevenagel condensations and Mannich reactions. chemrxiv.org For instance, the C-3 position can be functionalized through reactions with aldehydes. While direct experimental data on this compound is limited, C-H functionalization directed by the 4-hydroxyl group would be expected to occur at the C-5 position. chemrxiv.org
Nucleophilic aromatic substitution to displace the C-7 bromine atom directly is generally challenging under standard conditions and typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups, which are not present in this scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-7 Bromine Center
The bromine atom at the C-7 position serves as a versatile anchor for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their efficiency and broad functional group tolerance.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide. libretexts.org For this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents at the C-7 position, significantly diversifying the molecular structure. The reaction proceeds via a catalytic cycle involving a palladium(0) species. libretexts.org Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl substrates which can sometimes poison the catalyst. nih.gov
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 °C | High |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Palladacycle / SPhos | DBU | THF/H₂O | 110 °C | 82% nih.gov |
| 4-Fluorophenylboronic ester | Pd₂(dba)₃ / RuPhos | TMSOK | Anhydrous THF | 80 °C | Good |
| Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 90 °C | Moderate-High |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of aryl bromides, applicable to this compound. Data is illustrative and based on similar substrates.
Heck and Sonogashira Coupling Reactions
The Heck and Sonogashira reactions provide pathways to introduce alkenyl and alkynyl groups, respectively, at the C-7 position.
The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating substituted vinylquinolines. The reaction mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org Green protocols using solvents like ethanol (B145695) and supported catalysts have been developed to enhance the sustainability of this transformation. nih.gov
The Sonogashira coupling joins the aryl bromide with a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is conducted under mild, basic conditions and is highly efficient for synthesizing arylalkynes. libretexts.org The reactivity of aryl halides in this reaction follows the order I > Br > Cl, making the C-7 bromine an excellent substrate. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
| Reaction | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temperature |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 °C |
| Heck | Ethyl acrylate | Pd EnCat® 40 | NaOAc | Ethanol | 140 °C (MW) nih.gov |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. |
| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile (B52724) | 80 °C |
Table 2: Representative conditions for Heck and Sonogashira couplings of aryl bromides, applicable to this compound. Data is illustrative and based on similar substrates.
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds via palladium catalysis. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to the reaction's success, enabling the coupling of less reactive aryl chlorides and a broader scope of amines under milder conditions. youtube.comacsgcipr.org
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C |
| Aniline (B41778) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 °C |
| Benzophenone imine (NH₃ equivalent) | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | Room Temp. |
| Pyrrolidine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 90 °C |
Table 3: Representative conditions for the Buchwald-Hartwig amination of aryl bromides, applicable to this compound. Data is illustrative and based on similar substrates.
Functionalization of the 4-Hydroxyl Group
The 4-hydroxyl group is a key functional handle that can be readily modified through various reactions, most notably O-alkylation and O-acylation.
O-Alkylation and O-Acylation Reactions
O-alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base (e.g., K₂CO₃, NaH) deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent. This reaction converts the 4-hydroxyquinoline into a 4-alkoxyquinoline derivative. Studies on similar quinolinone systems have demonstrated successful O-alkylation using reagents like ethyl bromoacetate (B1195939) in the presence of potassium carbonate. rsc.orgresearchgate.net
O-acylation proceeds similarly, using an acylating agent like an acyl chloride or anhydride (B1165640) to form an ester. A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the acidic byproduct (e.g., HCl). This transformation yields a 4-acyloxyquinoline derivative, which can serve as a prodrug or a protected intermediate for further synthetic steps.
| Reaction | Reagent | Base | Solvent | Product Type |
| O-Alkylation | Propyl iodide | K₂CO₃ | Acetone | 4-Propoxyquinoline |
| O-Alkylation | Benzyl bromide | NaH | DMF | 4-Benzyloxyquinoline |
| O-Acylation | Acetyl chloride | Pyridine | Dichloromethane | 4-Acetoxyquinoline |
| O-Acylation | Benzoyl anhydride | Et₃N, DMAP | THF | 4-Benzoyloxyquinoline |
Table 4: General conditions for O-alkylation and O-acylation of hydroxyl groups, applicable to this compound.
Derivatization to Quinolone-2(1H)-one Tautomers
The 4-hydroxyquinoline scaffold, a key feature of this compound, exists in equilibrium with its tautomeric quinolone form. However, a more profound tautomerism involves the 2- and 4-positions of the quinoline ring. The derivatization to a quinolone-2(1H)-one tautomer represents a significant structural modification. This transformation is influenced by the electronic environment of the quinoline ring and the reaction conditions.
While specific studies on the tautomerism of this compound to its 2-quinolone form are not extensively documented, the general principles of quinoline chemistry suggest that this transformation is feasible. The presence of the hydroxyl group at the 4-position and the potential for keto-enol tautomerism are central to the chemistry of this system. In related 7-hydroxyquinoline (B1418103) systems, tautomeric equilibria between azo and hydrazone forms have been studied, highlighting the potential for proton transfer within the molecule. nih.gov
The conversion to a quinolone-2(1H)-one would likely proceed through intermediates that facilitate the migration of a proton and a shift in the double bond arrangement within the heterocyclic ring. This could potentially be achieved under conditions that favor the formation of the amide-like functionality characteristic of the 2-quinolone structure. The stability of the resulting tautomer would be a key factor in the outcome of such a reaction.
Below is a table of related bromo-hydroxyquinolin-2(1H)-one compounds, illustrating the existence of this structural motif.
| Compound Name | CAS Number | Molecular Formula |
| 5-Bromo-4-hydroxyquinolin-2(1H)-one | 847900-66-7 | C₉H₆BrNO₂ |
| 6-Bromo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 | C₉H₆BrNO₂ |
This data is illustrative of similar known structures.
Transformations and Modifications of the 2-Propyl Side Chain
The 2-propyl side chain of this compound presents a valuable site for synthetic elaboration. The aliphatic nature of this group allows for a range of transformations that can introduce new functional groups and extend the molecular framework. Methodologies for the side-chain modification of quinolines, particularly at the C2 position, are of significant interest for developing new derivatives. researchgate.net
Functionalization of the C(sp³)–H bonds of the propyl group is a primary strategy. This can be achieved through various metal-catalyzed and metal-free protocols. researchgate.net For instance, oxidation reactions could introduce a carbonyl group, converting the propyl side chain into a propanone or propionaldehyde (B47417) moiety, which could then serve as a handle for further reactions such as aldol (B89426) condensations or reductive aminations.
Another approach involves halogenation of the side chain, creating a more reactive intermediate for nucleophilic substitution. This would allow for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers. The regioselectivity of such reactions would be a critical consideration, with the potential for functionalization at the benzylic-like position adjacent to the quinoline ring.
Annulation and Ring Expansion Reactions Involving the Quinoline Core
The quinoline core of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems through annulation and ring expansion reactions. These reactions build additional rings onto the existing quinoline framework, leading to polycyclic structures with potentially novel biological activities. The development of synthetic methods for quinoline derivatives and fused-ring systems is an active area of research. nih.govresearchgate.net
One common strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While this compound itself is already a quinoline, the principles of annulation can be applied to its derivatives. For example, if the existing quinoline core is further functionalized to contain reactive groups, these can be used to build additional rings.
Ring expansion reactions could potentially transform the six-membered pyridine ring of the quinoline system into a seven-membered ring, such as a diazepine (B8756704) or an oxazepine. Such transformations often proceed through the formation of reactive intermediates like nitrenes or carbenes, which can then undergo intramolecular cyclization and rearrangement. The synthesis of new hybrid molecules through the annelation of a pyran ring onto a hydroquinoline derivative has been reported, showcasing the potential for such ring-fusing strategies. sgu.ru
The following table summarizes some general synthetic strategies for quinoline construction that could be conceptually adapted for further modification of the quinoline core. nih.gov
| Reaction Name | Description |
| Skraup Synthesis | Reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. nih.gov |
| Combes Quinoline Synthesis | Reaction of an aniline with a β-diketone. |
Synthesis of Complex Hybrid Molecules and Conjugates Incorporating the this compound Moiety
The strategy of creating hybrid molecules by combining two or more bioactive pharmacophores into a single entity is a powerful approach in medicinal chemistry. frontiersin.org The this compound moiety can serve as a versatile scaffold for the synthesis of such complex hybrid molecules and conjugates. Its inherent structural features allow for linkage to other molecular fragments, potentially leading to compounds with enhanced or novel biological profiles.
The synthesis of these hybrids can be achieved by leveraging the reactive sites on the this compound molecule. For instance, the 4-hydroxyl group can be used as a nucleophile to form ether or ester linkages with other molecules. The bromine atom at the 7-position is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for the introduction of aryl, heteroaryl, or amino substituents.
Furthermore, if the 2-propyl side chain is functionalized as described in section 3.4, it can provide an additional point of attachment for conjugation. For example, a carboxyl group introduced onto the side chain could be used to form amide bonds with amino-containing molecules. The synthesis of pyrimidine-morpholine hybrids demonstrates a successful application of this modular approach. frontiersin.org Similarly, the creation of new 4H-pyrano[3,2-g]quinoline-3-carbonitriles from 7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolines illustrates the potential for building complex systems from a quinoline base. sgu.ru
The design of such hybrid molecules is often guided by the desire to combine the properties of the constituent parts or to target multiple biological pathways simultaneously. The this compound scaffold, with its multiple points for derivatization, is well-suited for this purpose.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 7 Bromo 4 Hydroxy 2 Propylquinoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 7-Bromo-4-hydroxy-2-propylquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the propyl side chain.
The aromatic region would typically display signals for the three protons on the benzene (B151609) ring portion of the quinoline skeleton (H-5, H-6, and H-8) and one proton on the pyridine (B92270) ring (H-3). The chemical shifts are influenced by the electron-withdrawing bromine atom at C-7 and the electron-donating hydroxyl group at C-4. The proton at C-8 is expected to appear as a doublet, while the H-5 proton would also be a doublet. The H-6 proton, situated between the bromo-substituted C-7 and C-5, would likely appear as a doublet of doublets. The H-3 proton typically appears as a singlet in similar 4-hydroxy-2-alkylquinoline systems.
The 2-propyl group would give rise to three characteristic signals in the aliphatic region of the spectrum: a triplet corresponding to the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the quinoline ring at the C-2 position.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | 8.0 - 8.2 | d (doublet) | ~2.0 |
| H-5 | 7.8 - 8.0 | d (doublet) | ~8.8 |
| H-6 | 7.5 - 7.7 | dd (doublet of doublets) | ~8.8, ~2.0 |
| H-3 | 6.1 - 6.3 | s (singlet) | - |
| H-1' (α-CH₂) | 2.8 - 3.0 | t (triplet) | ~7.5 |
| H-2' (β-CH₂) | 1.6 - 1.8 | m (multiplet/sextet) | ~7.5 |
| H-3' (γ-CH₃) | 0.9 - 1.1 | t (triplet) | ~7.5 |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound would show 12 distinct signals, corresponding to the nine carbons of the quinoline core and the three carbons of the propyl side chain. The chemical shifts are highly indicative of the carbon's local electronic environment.
Carbons bonded to electronegative atoms, such as the hydroxyl-bearing C-4 and the bromine-bearing C-7, will be significantly shifted. The C-4 carbon is expected at a high chemical shift (downfield) due to the deshielding effect of the hydroxyl group. Conversely, the C-7 carbon's shift will be influenced by the heavy atom effect of bromine. The carbonyl-like C-4 in the tautomeric quinolone form and the C-2 attached to the nitrogen and the propyl group are also expected to be significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 160 |
| C-3 | 110 - 115 |
| C-4 | 175 - 180 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 128 - 132 |
| C-7 | 115 - 120 |
| C-8 | 118 - 122 |
| C-8a | 140 - 145 |
| C-1' (α-CH₂) | 35 - 40 |
| C-2' (β-CH₂) | 20 - 25 |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.comresearchgate.net For this compound, key COSY correlations would be observed between the adjacent protons of the propyl group (H-1' with H-2', and H-2' with H-3') and between the neighboring aromatic protons (H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is instrumental in definitively assigning the signals in the ¹H and ¹³C spectra to their respective atoms. For example, the proton signal predicted at ~2.9 ppm would show a cross-peak with the carbon signal at ~37 ppm, confirming their assignment as H-1' and C-1' of the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds), which is vital for connecting different parts of the molecule. sdsu.eduyoutube.comresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the α-CH₂ protons (H-1') of the propyl group to the quinoline carbons C-2 and C-3.
Correlations from the aromatic proton H-5 to carbons C-4, C-6, and C-8a.
Correlations from the aromatic proton H-8 to carbons C-7 and C-4a, confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations between protons that are in close proximity, regardless of their bonding. A NOESY spectrum could show a correlation between the α-CH₂ protons of the propyl group and the H-3 proton, confirming their spatial relationship.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like hydroxyquinolines. nih.gov In positive ion mode ESI-MS, this compound (C₁₂H₁₂BrNO) is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. A key feature in the mass spectrum will be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit two peaks of almost identical intensity separated by 2 mass units ([M+H]⁺ and [M+H+2]⁺).
Analysis of similar 4-hydroxy-2-alkylquinolines shows that fragmentation often involves the alkyl side chain. nih.govnih.gov Common fragmentation pathways could include the loss of neutral molecules such as ethene (C₂H₄) or propene (C₃H₆) from the propyl group.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass, the molecular formula C₁₂H₁₂BrNO can be unequivocally confirmed. For instance, the calculated monoisotopic mass of the protonated molecule [C₁₂H₁₃BrNO]⁺ can be distinguished from other potential isobaric formulas.
Predicted ESI-MS and HRMS Data for this compound
| Ion/Fragment | Predicted m/z (ESI-MS) | Calculated Monoisotopic Mass (HRMS) | Formula |
|---|---|---|---|
| [M+H]⁺ | 266.0 / 268.0 | 266.01751 | [C₁₂H₁₃⁷⁹BrNO]⁺ |
| [M+H]⁺ | 266.0 / 268.0 | 268.01546 | [C₁₂H₁₃⁸¹BrNO]⁺ |
| [M+H - C₂H₄]⁺ | 238.0 / 240.0 | 238.98621 | [C₁₀H₉⁷⁹BrNO]⁺ |
Note: m/z values are for the major isotopes. The presence of the bromine isotope pattern is expected for all bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups and probing the molecular structure of this compound. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The 4-hydroxyquinoline (B1666331) core of the molecule exists in a tautomeric equilibrium with its 4-quinolone form. The position of this equilibrium is influenced by the solvent and solid-state packing, which is reflected in the vibrational spectra. The presence of the hydroxyl group gives rise to a characteristic broad O-H stretching band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. Intramolecular and intermolecular hydrogen bonding can significantly broaden and shift this peak to lower wavenumbers. In the Raman spectrum, this vibration is generally weak.
The aromatic quinoline ring system exhibits a series of characteristic C-H and C=C/C=N stretching and bending vibrations. researchgate.netmdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The stretching vibrations of the C=C and C=N bonds within the fused rings are observed in the 1620-1430 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are sensitive to the substitution pattern on the ring. mdpi.com
The propyl group at the C2 position introduces aliphatic C-H stretching vibrations, which are expected in the 2960-2850 cm⁻¹ region of the IR spectrum. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, and is often more prominent in the Raman spectrum.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H | Stretching | 3400 - 3200 | Strong, Broad | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H (propyl) | Stretching | 2960 - 2850 | Medium to Strong | Medium |
| C=O (keto tautomer) | Stretching | ~1650 | Strong | Medium |
| C=C / C=N (ring) | Stretching | 1620 - 1430 | Medium to Strong | Strong |
| C-H (propyl) | Bending | 1470 - 1450 | Medium | Medium |
| Aromatic C-H | In-plane Bending | 1300 - 1000 | Medium | Medium |
| C-O | Stretching | 1300 - 1200 | Strong | Weak |
| C-Br | Stretching | 600 - 500 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The quinoline ring system is a chromophore, and the presence of substituents like the hydroxyl (-OH) and bromo (-Br) groups, which act as auxochromes, significantly influences the absorption spectrum.
The molecule is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions within the conjugated aromatic system. researchgate.net The hydroxyl group at C4 and the bromine at C7, both having lone pairs of electrons, can participate in resonance with the quinoline π-system. This extended conjugation generally leads to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted quinoline parent molecule. rroij.com
The electronic spectrum is also sensitive to the solvent polarity. In polar solvents, interactions can stabilize the ground and excited states differently, leading to shifts in λmax. For instance, the n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an anti-bonding π* orbital, are also possible, though they are typically much weaker than π→π* transitions.
Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the position and nature of substituents can be used to tune the electronic and photophysical properties. rroij.com For this compound, the combination of the electron-donating hydroxyl group and the electron-withdrawing (by induction) but resonance-capable bromo group on the conjugated system results in a complex electronic structure. The UV-Vis spectrum, therefore, serves as a fingerprint of this specific electronic arrangement.
Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Transition Type | Predicted λmax Range (nm) | Comments |
| Hexane (Non-polar) | π→π | 230 - 250, 300 - 340 | Reflects the intrinsic electronic structure. |
| Ethanol (B145695) (Polar, Protic) | π→π | 235 - 255, 310 - 350 | Potential for hydrogen bonding can cause shifts. |
| Acetonitrile (B52724) (Polar, Aprotic) | π→π* | 235 - 255, 305 - 345 | Dipole-dipole interactions influence the transition energies. |
X-ray Diffraction Analysis for Solid-State Structural Elucidation and Stereochemical Assignment
While spectroscopic methods provide information about connectivity and electronic properties, single-crystal X-ray diffraction (XRD) offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled for determining precise bond lengths, bond angles, and intermolecular interactions.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. If successful, the diffraction pattern of X-rays passing through the crystal can be analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
The analysis would confirm the planarity of the quinoline ring system and reveal the conformation of the 2-propyl substituent relative to the ring. Crucially, it would provide unambiguous evidence of the tautomeric form present in the crystal lattice (i.e., the 4-hydroxy or the 4-oxo form). Furthermore, XRD analysis elucidates the crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of another) and π-π stacking between the aromatic rings. nih.govnih.gov
While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 7-bromo-substituted pyrazolotriazines, provides a template for the type of information obtained. nih.govnih.gov For example, in a related bromo-hydroxy heterocyclic system, XRD analysis would define the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/c), and unit cell dimensions.
Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction (Based on Analogous Heterocyclic Compounds)
| Parameter | Example Data | Information Provided |
| Crystal System | Monoclinic | Fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/c | Detailed symmetry operations within the unit cell. |
| a (Å) | 10.5 | Dimensions of the unit cell. |
| b (Å) | 8.5 | Dimensions of the unit cell. |
| c (Å) | 15.2 | Dimensions of the unit cell. |
| β (°) | 95.5 | Angle of the unit cell for non-orthogonal systems. |
| Z | 4 | Number of molecules in the unit cell. |
| Intermolecular Interactions | Hydrogen bond O-H···N, π-π stacking | Reveals how molecules are arranged in the solid state. |
Chromatographic and Separation Science Applications for Purity Assessment and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential positional isomers.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a synthesized compound and for quantitative analysis. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for molecules of intermediate polarity like quinoline derivatives. aps.orgresearchgate.net
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., silica (B1680970) chemically modified with C18 alkyl chains). A polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol (B129727), is then pumped through the column. walshmedicalmedia.com The compound partitions between the stationary and mobile phases, and its retention time is a function of its relative hydrophobicity. Purer compounds will ideally show a single, sharp peak. The presence of other peaks indicates impurities.
The method can be optimized by adjusting the mobile phase composition (gradient or isocratic elution), pH, flow rate, and column temperature to achieve the best separation. halocolumns.com A photodiode array (PDA) or UV-Vis detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. walshmedicalmedia.com
Table 4: Typical Reversed-Phase HPLC Conditions for Analysis of Quinoline Derivatives
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to control elution strength. |
| Elution | Gradient: 10% to 90% B over 20 min | Allows for separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at ~245 nm and ~330 nm | Wavelengths of maximum absorbance for sensitive detection. |
| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative monitoring of reaction progress and for preliminary purity assessment. researchgate.net It operates on the same principles of separation as column chromatography.
A small spot of the compound dissolved in a volatile solvent is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel (a polar adsorbent). The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, usually a mixture of organic solvents, ascends the plate by capillary action.
As the solvent moves past the initial spot, the compound dissolves and travels up the plate. The distance it travels depends on its affinity for the polar stationary phase versus its solubility in the mobile phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica and move shorter distances (lower Rf). khanacademy.org The spots can be visualized under UV light (if the compound is UV-active) or by using a chemical staining agent. phcogj.com A single spot after development suggests a relatively pure compound.
Table 5: Example TLC Systems for Analysis of Quinoline Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Range | Visualization |
| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (3:1) | 0.3 - 0.5 | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Toluene : Acetone (4:1) | 0.4 - 0.6 | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (95:5) | 0.5 - 0.7 | UV light (254 nm) |
Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar of 7 Bromo 4 Hydroxy 2 Propylquinoline Analogues
Molecular Target Identification and Interaction Studies
The biological activity of these compounds is initiated by their interaction with key molecular players, primarily enzymes and cellular receptors. Structure-activity relationship (SAR) studies reveal that the quinoline (B57606) core, particularly when substituted with groups like bromine at the C7 position, is a privileged scaffold for targeting these molecules. The presence of a bromo group is often associated with enhanced antiproliferative and antimetastatic properties. nih.gov
Quinolone derivatives are well-established inhibitors of several critical enzyme families.
DNA Gyrase: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a prime target for antibacterial agents. nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for inhibiting the DNA gyrase B (GyrB) subunit. nih.gov SAR studies have demonstrated that introducing electron-withdrawing groups, such as a bromo group, at the 7-position of the quinolone ring is favorable for GyrB inhibition. nih.gov This targeted inhibition disrupts bacterial DNA supercoiling, making these compounds promising candidates for new antibacterial drugs. mdpi.com Research into novel benzofuran–pyrazole hybrids also highlights the potential of targeting E. coli DNA gyrase B, with some compounds showing inhibitory concentrations (IC50) comparable to existing antibiotics. mdpi.com
Topoisomerase I (Top1): Human Topoisomerase I is a vital enzyme for resolving DNA torsional stress during replication and transcription, making it a key target for anticancer drugs. nih.gov Inhibitors typically function by stabilizing the covalent Top1-DNA cleavage complex, which ultimately leads to cell death. nih.govnih.gov While direct studies on 7-Bromo-4-hydroxy-2-propylquinoline are limited, related aza-indenoisoquinoline compounds, which share structural similarities, have been identified as potent Top1 inhibitors. nih.gov This suggests that quinoline-based scaffolds can intercalate into the Top1-DNA complex, inhibiting the religation of the DNA strand and triggering cell death pathways. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes responsible for degrading the extracellular matrix. nih.gov Their upregulation is linked to cancer progression, particularly in angiogenesis and metastasis, with MMP-9 and MMP-14 being well-established cancer targets. nih.gov The development of specific MMP inhibitors is a significant goal in cancer therapy. While broad-spectrum MMP inhibitors have faced challenges, research focuses on engineering inhibitors with high specificity for particular MMPs to reduce off-target effects. nih.gov The quinoline scaffold is being explored in this context to develop targeted anticancer agents that can prevent tumor invasion and spread.
Lipoxygenases (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade and have been implicated in various diseases. The 4-hydroxy-2-quinolinone structure is recognized as a "privileged scaffold" for developing multi-target agents, including LOX inhibitors. researchgate.net Studies on synthesized quinolinone-carboxamides have identified analogues with significant inhibitory activity against soybean lipoxygenase, which is often used as a model for human LOX. researchgate.net
| Compound Class | Target Enzyme | Activity (IC50) | Source |
| Quinolinone-Carboxamide Analogues | Soybean Lipoxygenase | 10 µM | researchgate.net |
| Benzofuran-Pyrazole Hybrid (Compound 9) | E. coli DNA Gyrase B | 9.80 µM | mdpi.com |
While enzyme inhibition is a primary mechanism, the interaction of quinoline analogues with cellular receptors is another area of investigation. Specific receptor binding profiles for this compound are not yet extensively detailed in the literature. However, research on other heterocyclic structures provides a framework for potential interactions. For instance, synthetic isoflavones, which also feature a core heterocyclic ring system, have been designed and evaluated for their binding affinities to estrogen receptors (ERα and ERβ), demonstrating selectivity for one subtype over the other. nih.gov This indicates that quinoline-based compounds could plausibly be developed as selective modulators for various nuclear or cell-surface receptors, though further profiling is required.
Mechanistic Investigations on Cellular Processes Mediated by Quinolines
Beyond molecular interactions, research investigates how these compounds affect complex cellular machinery, leading to their observed anti-cancer and anti-angiogenic effects.
A hallmark of cancer is uncontrolled cell proliferation. Analogues of this compound have demonstrated significant antiproliferative effects across various cell lines.
Bromoquinolinone Derivatives: Studies on 2-aryl-3-bromoquinolin-4(1H)-ones show that they effectively reduce the proliferation of endothelial cells, a key step in angiogenesis. nih.gov
Chloroquinoline Derivatives: Related 7-chloroquinoline (B30040) compounds have also been investigated, showing cytotoxic activity against multiple human cancer cell lines. mdpi.com
General Mechanisms: The antiproliferative action of these quinolinone compounds is often linked to their ability to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division.
| Compound | Cell Line | Activity (IC50) | Effect | Source |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer (MCF-7) | 42.19 µg/mL | Moderate Cytotoxicity | researchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Human Umbilical Vein Endothelial Cells (HUVECs) | 76.3 µg/mL | Antiproliferative | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 Lung Cancer Cells | 45.5 µg/mL | Antiproliferative | nih.gov |
The cytotoxic effects of many quinoline analogues are attributed to their ability to trigger programmed cell death, primarily apoptosis. Research has shown that related 7-chloro-(4-thioalkylquinoline) derivatives exert their antiproliferative effects by inducing apoptosis in cancer cells. mdpi.com This process is often accompanied by significant damage to DNA and RNA, which acts as a trigger for the apoptotic cascade. mdpi.com The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a desired characteristic for anticancer agents.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinolone derivatives have emerged as potent inhibitors of this process.
Inhibition of Neovessel Growth: In ex vivo rat aorta ring assays, 2-aryl-3-bromoquinolin-4(1H)-ones have been shown to significantly inhibit the growth of new blood vessels. nih.gov
Reduction of Proangiogenic Factors: The antiangiogenic mechanism of these compounds involves the downregulation of key proangiogenic growth factors. Studies have recorded lower levels of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in cultures treated with these bromoquinolinones. nih.gov
Inhibition of Endothelial Cell Proliferation: As mentioned previously, the ability of these compounds to halt the proliferation of endothelial cells is a direct contributor to their anti-angiogenic effects. nih.gov A related bromo-indole derivative demonstrated significant anti-angiogenic activity, which was correlated with its antiproliferative effect against HUVECs. nih.gov
| Compound Class | Assay | Finding | Source |
| 2-aryl-3-bromoquinolin-4(1H)-ones | Rat Aorta Ring Assay | Inhibition of neovessel growth | nih.gov |
| 2-aryl-3-bromoquinolin-4(1H)-ones | Cell Culture | Reduction of bFGF and VEGF/PlGF levels | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Ring Assay | IC50 of 56.9 µg/mL | nih.gov |
Elucidation of Structure-Activity Relationships (SAR) for Biological Potency and Selectivity
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline scaffold. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the potency and selectivity of these compounds, guiding the design of more effective analogues.
Impact of Bromine Substitution on Activity
The presence and position of bromine atoms on the quinoline ring can dramatically alter the biological profile of the compound. Bromine, being a large and polarizable atom with weak electronegativity, can influence molecular stacking and electronic properties. rsc.org
Research on various quinoline derivatives has highlighted the significance of bromine substitution. For instance, in a study on highly brominated quinolines, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibitory activity against certain cancer cell lines. nih.gov In contrast, substitutions at the C-3, C-6, and C-8 positions did not exhibit the same level of activity. nih.gov This suggests that the placement of the bromine atom is a critical determinant of biological efficacy.
The following table summarizes the impact of bromine substitution patterns on the anticancer activity of some quinoline derivatives:
Table 1: Effect of Bromine Substitution on Anticancer Activity of Quinoline Derivatives
| Compound | Substitution Pattern | Observed Activity |
|---|---|---|
| Compound A | 5,7-dibromo | Significant inhibition of C6, HeLa, and HT29 cell proliferation nih.gov |
| Compound B | 3,6,8-tribromo | No inhibitory activity observed nih.gov |
| Compound C | 6,8-dibromo-5-nitro | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines nih.gov |
| Compound D | 6,8-dibromo | No inhibitory activity observed nih.gov |
Role of the Hydroxyl Group in Molecular Recognition
The hydroxyl group is a key functional group in many biologically active molecules due to its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov In the context of quinoline derivatives, the position of the hydroxyl group can significantly influence activity.
Studies on hydroxylated quinoline products have shown that the hydroxyl radical can attack various positions on the aromatic rings, leading to a range of hydroxylated isomers. nih.gov The specific position of the hydroxyl group can determine the compound's interaction with target enzymes or receptors. For example, in a study of benzofuro[3,2-b]pyridin-7-ols, the position of a hydroxyl group on a phenyl ring attached to the main scaffold was found to be important for potent and selective topoisomerase II inhibitory activity. nih.gov
The ability of the hydroxyl group to act as a hydrogen bond donor is a critical factor in its role in molecular recognition. nih.gov This interaction can stabilize the binding of the quinoline derivative to the active site of a protein, thereby enhancing its biological effect.
Influence of the Propyl Side Chain on Receptor Binding
The hydrophobic nature of a propyl side chain can facilitate interactions with hydrophobic pockets within a receptor's binding site. nih.gov The conformation and flexibility of the side chain also play a role in how well the molecule fits into the binding pocket, influencing the stability of the ligand-receptor complex. nih.gov
Variations in the side chain can lead to profound differences in biological activity. nih.gov For instance, altering the length or introducing unsaturation in the side chain can affect the compound's G-quadruplex DNA binding and stabilizing ability. nih.gov These modifications can fine-tune the selectivity and potency of the quinoline derivative for its intended biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Algorithms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov
Development of Statistical Models for Quinoline Bioactivity
The development of QSAR models for quinoline derivatives involves several steps, including data set selection, calculation of molecular descriptors, and the application of statistical methods to build the model. nih.govnih.gov Various linear and non-linear machine learning regression methods, such as k-nearest neighbors (KNN), decision tree (DT), and artificial neural networks (ANN), have been employed to develop QSAR models for quinolines. researchgate.netnih.gov
These models aim to correlate the structural features of quinoline derivatives, such as steric, electrostatic, hydrophobic, and hydrogen bonding properties, with their observed biological activities. nih.gov For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to quinoline derivatives to understand the structural requirements for potent antimalarial activity. nih.govtandfonline.com
The statistical quality of the developed models is assessed using various parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govtandfonline.com High values for these parameters indicate a robust and predictive model.
Table 2: Statistical Parameters of a Sample QSAR Model for Quinoline Derivatives
| Model | q² (Internal Cross-Validation) | r² (Non-Cross-Validation) | r²pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.677 | 0.969 | - |
| CoMSIA | 0.741 | 0.962 | - |
| HQSAR | 0.80 | 0.80 | 0.72 |
Data compiled from multiple sources. nih.govtandfonline.com
Validation and Predictive Power of QSAR Models
The validation of a QSAR model is a critical step to ensure its reliability and predictive power. nih.gov Validation is typically performed using both internal and external methods. nih.govresearchgate.net Internal validation, such as leave-one-out cross-validation, assesses the robustness of the model, while external validation evaluates its ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. nih.govresearchgate.net
The predictive power of a QSAR model is often judged by the predicted r² (r²pred) value for the test set. nih.gov A high r²pred value suggests that the model has good predictive ability for new compounds. nih.gov However, it is important to recognize that the predictive performance of QSAR models can deteriorate over time as new data becomes available. nih.govbhsai.org Therefore, it is crucial to periodically retrain and revalidate models with up-to-date experimental data to maintain their applicability and predictive accuracy. nih.govbhsai.org
The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. researchgate.net It is essential to ensure that any new compound for which a prediction is being made falls within this domain. researchgate.net
Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules and their protein targets at an atomic level. mdpi.comnih.gov While specific computational studies on this compound are not extensively documented, the principles can be inferred from studies on related quinoline derivatives. These in-silico techniques are instrumental in predicting binding affinities, identifying key interacting residues, and understanding the conformational changes that occur upon ligand binding. mdpi.comresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. site123.me For quinoline derivatives, docking studies have been employed to investigate their binding to various protein targets, including enzymes and receptors involved in cancer and infectious diseases. site123.meumn.edu The 4-hydroxy group and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions within a protein's binding pocket. The 7-bromo substituent can participate in halogen bonding and hydrophobic interactions, potentially enhancing binding affinity. The 2-propyl group contributes to the molecule's lipophilicity and can engage in van der Waals interactions with hydrophobic residues in the target protein.
Mechanistic Insights into Antimicrobial, Antimalarial, and Antiparasitic Actions
Quinolone and quinoline derivatives have long been recognized for their broad-spectrum antimicrobial, antimalarial, and antiparasitic properties. The mechanisms of action are often multifaceted and depend on the specific substitutions on the quinoline core.
Antimicrobial Action: The 4-hydroxy-2-quinolone scaffold is a privileged structure in the development of antimicrobial agents. nih.gov The antimicrobial activity is significantly influenced by the nature of substituents at various positions. Structure-activity relationship (SAR) studies on 4-hydroxy-2-quinolone analogs have shown that the length of the alkyl chain at the C-3 position and the type of substituent at the C-6 and C-7 positions have a dramatic impact on antimicrobial activities. nih.govacs.org For instance, brominated analogs with a long alkyl side chain have demonstrated exceptional antifungal activity. nih.govacs.orgacs.org The 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa are involved in quorum sensing and also exhibit antibiotic properties, acting as potent cytochrome inhibitors. nih.gov It is hypothesized that this compound could interfere with bacterial cell-to-cell communication or inhibit essential enzymatic processes.
Antimalarial Action: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine (B1663885). The mechanism of action for many 4-aminoquinoline (B48711) antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole. SAR studies on 7-substituted 4-aminoquinolines have revealed that 7-bromo derivatives are as active as the corresponding 7-chloro analogues against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. This suggests that the electronic and steric properties of the halogen at the 7-position are critical for activity.
Antiparasitic Action: Beyond malaria, quinoline derivatives have shown efficacy against other parasites like Leishmania and Trypanosoma. Specifically, 2-substituted quinolines, including 2-n-propylquinoline, have demonstrated significant in vivo activity against Leishmania species. The introduction of a halogen at the 7-position can enhance metabolic stability and antiparasitic activity. The proposed mechanisms for antiparasitic action include the inhibition of parasitic enzymes and disruption of mitochondrial function.
Anti-inflammatory and Antioxidant Mechanisms at the Molecular Level
The anti-inflammatory and antioxidant properties of quinoline derivatives are of growing interest for their potential in treating a range of diseases characterized by inflammation and oxidative stress.
Anti-inflammatory Mechanisms: Quinoline-based compounds can exert anti-inflammatory effects through various mechanisms. They have been shown to target key inflammatory mediators such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α). nih.gov The substitution pattern on the quinoline ring dictates the specific anti-inflammatory pathway targeted. For instance, some quinoline derivatives inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and TNF-α in macrophages. The 4-hydroxy group in the quinoline ring can contribute to these effects.
Antioxidant Mechanisms: The antioxidant activity of hydroxyquinolines is often attributed to their ability to scavenge free radicals and chelate metal ions involved in redox reactions. The 4-hydroxy group can donate a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, the quinoline ring system can stabilize the resulting radical. Theoretical studies on hydroxyanthraquinones, which share structural similarities, have shown that the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are plausible antioxidant mechanisms. The presence of a bromine atom at the 7-position could also influence the electronic properties of the quinoline ring and, consequently, its antioxidant potential.
Advanced Theoretical and Computational Chemistry Studies on 7 Bromo 4 Hydroxy 2 Propylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. This method is based on the principle that the energy of a system can be determined from its electron density. For 7-Bromo-4-hydroxy-2-propylquinoline, DFT calculations are the initial step in a thorough theoretical analysis.
Methodology and Findings: DFT calculations, often employing basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. nih.gov This process minimizes the total electronic energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a true energy minimum on the potential energy surface, confirmed by ensuring all calculated vibrational frequencies are positive. researchgate.net
From the optimized geometry, a range of quantum chemical parameters can be calculated to predict the molecule's reactivity. These global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity.
Table 6.1.1: Global Reactivity Descriptors (Illustrative for a Quinoline (B57606) Derivative) Note: The following data is for the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and serves as an example of parameters that would be calculated for this compound. nih.gov
| Parameter | Symbol | Formula | Illustrative Value nih.gov | Interpretation |
| Ionization Potential | I | -EHOMO | 6.4559 eV | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | 1.6351 eV | Energy released when an electron is added. |
| Electronegativity | χ | (I+A)/2 | 4.0455 eV | The power of an atom to attract electrons. |
| Chemical Hardness | η | (I-A)/2 | 2.4104 eV | Resistance to change in electron distribution. |
| Chemical Softness | S | 1/(2η) | 0.2074 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution across a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on the space surrounding the molecule. The MEP map is color-coded to identify regions of varying electron density.
Methodology and Findings: The MEP surface for this compound would be generated based on its DFT-optimized geometry. Different colors on the map indicate the electrostatic potential:
Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient. These areas are prone to nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, the MEP map would likely reveal specific charge localizations. The region around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom in the quinoline ring would be expected to be colored red, indicating high electron density and their role as sites for electrophilic interaction. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a blue color, indicating a positive potential and its function as a hydrogen bond donor. The aromatic rings would show a mix of green and yellow, with the bromine atom influencing the potential of its adjacent carbon atoms. This analysis is fundamental for predicting intermolecular interactions, such as hydrogen bonding and receptor-binding behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Methodology and Findings: The energies of the HOMO and LUMO, and the difference between them known as the HOMO-LUMO energy gap (ΔE), are calculated using DFT. ajchem-a.com
HOMO: The distribution of the HOMO would likely be concentrated on the electron-rich parts of the molecule, such as the quinoline ring system and the hydroxyl-substituted ring, indicating these are the primary sites for donating electrons in a reaction.
LUMO: The LUMO's distribution would indicate the regions most capable of accepting electrons.
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov
Table 6.3.1: Frontier Molecular Orbital Energies (Illustrative for a Quinoline Derivative) Note: The data presented is for the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Similar calculations would determine the specific values for this compound. nih.gov
| Orbital | Parameter | Illustrative Value nih.gov |
| HOMO | Energy of Highest Occupied Molecular Orbital | -6.4559 eV |
| LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.6351 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.8208 eV |
An energy gap of 4.8208 eV for this related molecule indicates significant stability. nih.gov FMO analysis for this compound would provide direct insight into its electronic transitions and reactivity in chemical processes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data. DFT calculations can accurately predict vibrational frequencies (infrared spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Methodology and Findings:
Vibrational Frequencies (IR Spectra): Theoretical vibrational analysis is performed on the optimized geometry of this compound. The calculations yield a set of vibrational modes and their corresponding frequencies. These frequencies are often systematically overestimated compared to experimental results due to the harmonic approximation used in the calculations, and thus are typically multiplied by a scaling factor to improve agreement. nih.gov The analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as O-H stretching, C-H stretching of the propyl group and aromatic rings, C=C and C=N bond stretching within the quinoline core, and the C-Br stretch. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. liverpool.ac.uk Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. Predicted chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can aid in the definitive assignment of all proton and carbon signals, which can be especially complex in polycyclic aromatic compounds.
Table 6.4.1: Predicted Vibrational Frequencies (Illustrative) Note: This table shows the types of vibrational modes expected for this compound and their general frequency ranges.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3200 - 3600 |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2960 |
| C=C / C=N Stretch | Quinoline Ring | 1450 - 1650 |
| C-Br Stretch | Bromo-substituent | 500 - 600 |
Conformational Analysis and Energetic Landscapes of the Compound
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial orientations (conformers). For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the n-propyl group.
Methodology and Findings: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the propyl group to the quinoline ring. The energy of the molecule is calculated at each incremental step of rotation. The resulting plot of energy versus dihedral angle constitutes the energetic landscape.
Energy Minima: The low points on the landscape correspond to stable, low-energy conformers.
Energy Maxima: The high points represent transition states between conformers, and the energy difference between a minimum and a maximum is the rotational energy barrier.
This analysis would determine the preferred orientation of the propyl group relative to the plane of the quinoline ring. The rotatable bond count is a simple descriptor related to molecular flexibility; a similar molecule, 7-Bromo-4-hydroxy-6-methyl-2-propylquinoline, has two rotatable bonds. echemi.com Understanding the conformational preferences is critical, as the specific three-dimensional shape of a molecule often dictates its biological activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule, excluding any evaluation of toxicity or adverse effects.
Methodology and Findings: Various software platforms and models are used to calculate key ADME descriptors based on the molecule's structure. These predictions help determine if a compound has favorable properties for oral bioavailability and systemic exposure. nih.govnih.gov
Key predicted properties include:
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.
Human Serum Albumin Binding (logKhsa): Estimates the degree to which the compound will bind to albumin in the blood. High binding can limit the amount of free drug available to exert its effect. nih.gov
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness. A compound is likely to be orally bioavailable if it does not violate more than one of the following: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.gov
Veber's Rule: Relates to oral bioavailability and suggests that a compound is more likely to be orally active if it has ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. nih.gov
Table 6.6.1: Predicted ADME Properties and Drug-Likeness Rules (Illustrative) Note: This table presents key ADME parameters and their generally accepted ranges for good drug-like properties. Specific values would need to be calculated for this compound.
| Parameter | Description | Illustrative Value (Related Compound) | Favorable Range for Drug-Likeness |
| Molecular Weight | Mass of the molecule | 300.15 Da (for phenyl analog) sigmaaldrich.com | ≤ 500 Da |
| XLogP3 / logP | Octanol-water partition coefficient | 1.3 (for 7-bromoquinolin-4-ol) nih.gov | ≤ 5 |
| H-Bond Donors | Number of OH, NH groups | 1 | ≤ 5 |
| H-Bond Acceptors | Number of O, N atoms | 2 | ≤ 10 |
| QPlogS | Predicted aqueous solubility | - | -6.5 to 0.5 |
| QPlogKhsa | Prediction of binding to serum albumin | - | -1.5 to 1.5 nih.gov |
| % Human Oral Absorption | Estimated absorption from gut | - | > 80% is high |
These computational predictions provide a comprehensive profile of this compound, guiding further experimental studies by offering deep insights into its electronic structure, reactivity, and pharmacokinetic profile.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Economical Synthetic Routes
The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and multiple steps, leading to environmental concerns and economic inefficiencies. nih.gov The future of 7-Bromo-4-hydroxy-2-propylquinoline synthesis lies in the adoption of green chemistry principles. Researchers are increasingly focusing on developing one-pot syntheses and utilizing environmentally benign solvents and catalysts. nih.govacs.orgasianpubs.org
Key strategies for the sustainable synthesis of quinoline derivatives, which can be applied to this compound, include:
Catalyst Innovation: The use of nanocatalysts, solid acid catalysts, and biocatalysts is a promising avenue. nih.govrsc.orgacs.org These catalysts offer advantages such as high efficiency, reusability, and reduced waste generation.
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org
Atom Economy: Multicomponent reactions (MCRs) are being explored to maximize the incorporation of starting materials into the final product, thus minimizing waste. acs.org The Friedländer annulation is a classic and adaptable method for quinoline synthesis that can be optimized for greener conditions. rsc.org
Future research will likely focus on optimizing these green synthetic protocols for the specific and efficient production of this compound, making it more accessible for further investigation.
Exploration of Novel Biological Targets and Polypharmacology
Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The specific structural features of this compound—a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a propyl group at the 2-position—suggest the potential for interaction with a variety of biological targets.
The concept of polypharmacology , where a single drug molecule interacts with multiple targets, is a significant trend in drug discovery. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. Future research should involve comprehensive screening of this compound against a wide array of biological targets to uncover its full therapeutic potential.
Emerging areas of investigation for quinoline derivatives that could be relevant for this compound include its potential as an inhibitor of enzymes such as peptide deformylase (PDF), which is a target for antibacterial agents. nih.gov
Integration of Advanced Computational Methods for De Novo Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, advanced computational methods can accelerate the design and optimization of new analogs with improved activity and safety profiles.
Key computational approaches include:
Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its derivatives within the active sites of various protein targets. nih.govijprajournal.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction over time. nih.govnih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. nih.govijprajournal.com
De novo drug design, which involves the computational generation of novel molecular structures with desired properties, can be employed to create new derivatives of this compound tailored for specific biological targets.
Potential Applications in Materials Science, Catalysis, or Agrochemicals
Beyond its potential in medicine, the unique electronic and structural properties of the quinoline ring open up possibilities in other scientific and industrial domains.
Materials Science: Quinoline derivatives with extended π-conjugated systems have shown promise in the development of materials with nonlinear optical (NLO) properties. researchgate.net The specific substitutions on this compound could be fine-tuned to enhance these properties for applications in optoelectronics.
Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives potential ligands for catalysts. scilit.commdpi.com Research into the catalytic activity of metal complexes of this compound could lead to novel applications in organic synthesis.
Agrochemicals: Quinoline derivatives have been successfully developed as pesticides, including fungicides and insecticides. scinito.aiacs.orgnih.govingentaconnect.com The structural features of this compound warrant its investigation as a potential lead compound for the development of new and effective agrochemicals.
Synergistic Approaches with Other Chemical Entities to Enhance Biological Activity Mechanisms
The strategy of combining two or more bioactive pharmacophores into a single molecule, known as molecular hybridization , has emerged as a powerful tool in drug discovery to overcome drug resistance and enhance therapeutic efficacy. mdpi.commdpi.com
Future research on this compound should explore its potential as a scaffold for creating hybrid molecules. For instance, it could be combined with other pharmacophores known for their specific biological activities. A notable example is the hybridization of quinoline with chalcone (B49325) moieties, which has yielded derivatives with potent anticancer activity. mdpi.com
Furthermore, investigating the synergistic effects of this compound in combination with existing drugs could reveal novel therapeutic strategies. This could involve combination screening with known antibiotics, anticancer agents, or other therapeutic compounds to identify combinations that exhibit enhanced efficacy. nih.gov
Q & A
Basic: What are the key synthetic routes for preparing 7-Bromo-4-hydroxy-2-propylquinoline, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization of substituted anilines with brominated ketones, followed by hydroxylation and propyl group introduction. For example, quinoline ring formation can be achieved via the Skraup or Doebner-Miller reaction, with bromination at position 7 using N-bromosuccinimide (NBS) under controlled conditions . Intermediates are characterized using:
- 1H/13C NMR to confirm regioselectivity of bromination and hydroxylation.
- Mass spectrometry (MS) to verify molecular weight and purity.
- HPLC to assess purity (>95% for research-grade material) .
Advanced: How can reaction conditions be optimized to minimize byproducts during the bromination of 2-propylquinoline derivatives?
Methodological Answer:
Optimization requires systematic evaluation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but may increase side reactions.
- Catalysts : Lewis acids like FeCl3 improve regioselectivity at position 7 .
- Temperature : Lower temperatures (0–25°C) reduce radical side reactions.
Use Design of Experiments (DoE) to identify interactions between variables. For example, a 3-factor (solvent, catalyst, temperature) factorial design can model yield vs. impurity profiles .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Look for aromatic proton splitting patterns (e.g., doublets for H-5 and H-6 due to bromine’s deshielding effect).
- 13C NMR : Confirm bromine’s impact on adjacent carbons (e.g., C-7 signal at ~115 ppm) .
- FT-IR : Hydroxyl stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) for absolute configuration validation .
Advanced: How can researchers resolve contradictory data between computational predictions and experimental spectral results for this compound?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : The hydroxyl group at position 4 may participate in keto-enol tautomerism, altering NMR shifts. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations .
- Solvent effects : Simulate spectra using solvent-polarity-adjusted DFT calculations (e.g., Gaussian09 with PCM model) .
- Impurity interference : Re-purify the compound via preparative HPLC and reacquire spectra .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., IC50 determination via fluorescence-based kits).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
Methodological Answer:
- Substituent modification : Replace the propyl group with bulkier alkyl chains to enhance lipophilicity (logP analysis via HPLC).
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
- Computational docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) and guide synthetic priorities .
Basic: What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromoquinoline core.
- Moisture control : Use desiccants to avoid hydrolysis of the hydroxyl group.
- Purity monitoring : Conduct quarterly HPLC checks to detect decomposition (e.g., new peaks at Rt 8–10 min) .
Advanced: How can researchers identify degradation products of this compound under accelerated stability conditions?
Methodological Answer:
- Stress testing : Expose to 40°C/75% RH for 4 weeks.
- LC-MS/MS analysis : Compare fragmentation patterns of degraded samples to the parent compound. Look for:
- Isolation : Use preparative TLC to isolate degradation byproducts for NMR characterization .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Normal-phase silica column chromatography : Use hexane/ethyl acetate (7:3) for initial purification.
- Reverse-phase HPLC : C18 column with acetonitrile/water (60:40) gradient for final polishing.
- TLC validation : Monitor spots under UV254 nm (quinoline absorbs strongly) .
Advanced: How can isotopic labeling (e.g., deuterium) be employed to study the metabolic pathways of this compound?
Methodological Answer:
- Synthesis : Introduce deuterium at the propyl chain via Pd/C-catalyzed H-D exchange.
- Tracing : Administer labeled compound to hepatocyte cultures and track metabolites using LC-HRMS.
- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compound to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
